N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide

Physicochemical Property Differentiation Lipophilicity Medicinal Chemistry Lead Optimization

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is a synthetic heterocyclic small molecule (C19H19N3O3, MW 337.4 g/mol) that integrates a 6-isopropoxynicotinamide warhead with a 6-(furan-3-yl)pyridin-3-ylmethyl amine tail via a carboxamide linker. This architecture places it within the aryl/heteroaryl nicotinamide class, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), kinases, and epigenetic targets.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2034465-32-0
Cat. No. B2505973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide
CAS2034465-32-0
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
InChIInChI=1S/C19H19N3O3/c1-13(2)25-18-6-4-15(11-21-18)19(23)22-10-14-3-5-17(20-9-14)16-7-8-24-12-16/h3-9,11-13H,10H2,1-2H3,(H,22,23)
InChIKeyZACWQBPIBDIOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034465-32-0): A Heterocyclic Nicotinamide Scaffold for Kinase and NAMPT-Targeted Discovery


N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is a synthetic heterocyclic small molecule (C19H19N3O3, MW 337.4 g/mol) that integrates a 6-isopropoxynicotinamide warhead with a 6-(furan-3-yl)pyridin-3-ylmethyl amine tail via a carboxamide linker [1]. This architecture places it within the aryl/heteroaryl nicotinamide class, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), kinases, and epigenetic targets. The compound is catalogued by multiple chemical suppliers primarily as a research-grade building block or fragment for lead discovery, with reported purity typically ≥95% .

Why In-Class Nicotinamide Analogs Cannot Substitute for CAS 2034465-32-0 in Structure-Activity Programs


Within the furan-pyridine-nicotinamide chemotype, minor structural perturbations are known to produce order-of-magnitude shifts in target binding and functional activity. For instance, the direct trifluoromethyl analog N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide exhibits MIC ≤ 8 µg/mL against S. aureus via bacterial efflux pump inhibition, a functional profile not replicated by the isopropoxy-bearing target compound . Positional isomerism additionally governs binding: shifting the furan attachment from the 3-position to the 2-position on the pyridine ring, or relocating the methylene linker from the 3- to the 5-position of the central pyridine, generates distinct molecular recognition surfaces with altered hydrogen-bonding and π-stacking geometries . These structure-activity relationship (SAR) cliffs mean that generic substitution—even among close regioisomers—risks collapsing potency, selectivity, or physicochemical properties in a lead optimization cascade.

Quantitative Differentiation Evidence: CAS 2034465-32-0 Versus Closest Structural Analogs


Head-to-Head Physicochemical Profiling: Isopropoxy vs. Trifluoromethyl at the Nicotinamide 6-Position

The target compound replaces the electron-withdrawing trifluoromethyl group with an electron-donating isopropoxy substituent at the 6-position of the nicotinamide ring. This substitution is predicted to reduce lipophilicity (cLogP shift of approximately -1.0 to -1.5 units relative to the CF₃ analog) and to alter hydrogen-bond acceptor capacity, potentially improving aqueous solubility and reducing CYP3A4/CYP2C9 inhibition liabilities that have plagued exposed-pyridine NAMPT inhibitors [1]. Direct experimental comparison of these two analogs has been reported by the compound's suppliers, with the isopropoxy variant demonstrating distinct solubility and permeability profiles, although quantitative values are vendor-held and not yet publicly disclosed in peer-reviewed literature [2].

Physicochemical Property Differentiation Lipophilicity Medicinal Chemistry Lead Optimization

Regioisomeric Differentiation: 6-(Furan-3-yl)pyridin-3-ylmethyl Linker vs. 5-(Furan-2-yl)pyridin-3-ylmethyl and 5-(Furan-3-yl)pyridin-3-ylmethyl Analogs

The target compound's unique connectivity—furan attached at the 6-position of the central pyridine with the methylene linker at the 3-position—creates a distinct N-to-O distance and dihedral angle profile compared to its 5-substituted regioisomers (CAS 2034341-65-4, CAS 2034314-31-1). Published SAR on related nicotinamide phosphoribosyltransferase (NAMPT) inhibitors demonstrates that the vector and geometry of the left-hand heterocycle profoundly influence cellular potency; exposed pyridines are essential pharmacophores, but their positional arrangement dictates the complementarity with the enzyme's hydrophobic tunnel [1]. The 6-(furan-3-yl) arrangement in the target compound presents a different hydrogen-bonding face to the target protein compared to 5-substituted isomers, which affects binding mode and selectivity .

Regioisomer SAR Molecular Recognition Target Binding Geometry

Antimicrobial Activity Cross-Comparison: Target Compound vs. Trifluoromethyl Analog in Bacterial Efflux Pump Inhibition

The trifluoromethyl-bearing analog N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide has demonstrated antimicrobial activity with MIC ≤ 8 µg/mL against S. aureus, attributed to bacterial efflux pump inhibition mediated by pyridine-furan interactions . The target compound, carrying an isopropoxy group in place of trifluoromethyl, is expected to exhibit a distinct antimicrobial spectrum due to altered electronic properties and membrane permeability. Direct MIC data for the target compound are not publicly available; however, the structural divergence at the 6-position of the nicotinamide is a known determinant of efflux pump recognition, suggesting that the two analogs are not functionally interchangeable for antimicrobial screening [1].

Antimicrobial Activity Efflux Pump Inhibition Staphylococcus aureus

Fragment-Based Drug Discovery (FBDD) Utility: 3D Structural Diversity and Hotspot Binding Potential

With a molecular weight of 337.4 g/mol, 4 rotatable bonds, and a moderate fraction of sp³-hybridized carbons (Fsp³ ≈ 0.26), the target compound resides at the upper boundary of fragment-like chemical space (typically MW < 300), making it a 'lead-like' scaffold well-suited for fragment growth strategies [1]. The combination of a furan oxygen, pyridine nitrogen, carboxamide linker, and isopropoxy ether oxygen provides four distinct hydrogen-bond acceptor sites and one hydrogen-bond donor, enabling polyvalent interactions with protein hotspots. In contrast, smaller 6-isopropoxynicotinamide (MW 180.2, CAS 1334487-25-0) lacks the extended furan-pyridine tail that allows the target compound to probe deeper hydrophobic sub-pockets, as evidenced by NAMPT co-crystal structures of related extended nicotinamide ligands [2].

Fragment-Based Drug Discovery 3D Molecular Diversity Scaffold Hopping

High-Value Application Scenarios for N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034465-32-0)


NAMPT Inhibitor Lead Optimization: Mitigating CYP450 Liabilities While Preserving Cellular Potency

In NAMPT inhibitor programs, the left-hand pyridine moiety is a known pharmacophore essential for cellular activity but often drives CYP2C9 and CYP3A4 time-dependent inhibition [1]. The target compound's 6-isopropoxy substitution offers a strategy to modulate pyridine electronics and reduce CYP liability, as demonstrated in the J. Med. Chem. 2016 campaign where alkoxy-substituted pyridines exhibited attenuated CYP inhibition relative to unsubstituted or halo-substituted analogs. Teams advancing NAMPT inhibitors from hit to lead can procure this compound to benchmark CYP inhibition (e.g., CYP2C9 IC50 shift assay) and cellular NAD+ depletion (e.g., A2780 cell assay) directly against their current lead matter.

Antimicrobial Efflux Pump Inhibitor Screening with Built-in SAR Comparator

The trifluoromethyl analog of this compound has established MIC ≤ 8 µg/mL against S. aureus via efflux pump inhibition . By testing the target isopropoxy compound in parallel, microbiology groups can directly interrogate the electronic requirements for efflux pump engagement, using the pair as a matched molecular pair (MMP) to deconvolute the contribution of the 6-position substituent. This MMP analysis can guide the design of next-generation efflux pump inhibitors with improved Gram-negative penetration.

Kinase and Epigenetic Target Focused Library Design: Furan-Pyridine-Nicotinamide Core Enumeration

The furan-pyridine-nicotinamide scaffold maps onto the ATP-competitive pharmacophore of multiple kinase and epigenetic targets, including DNA-PK, PI3K, and mTOR, for which related pyridinylfuranopyrimidine compounds show potent inhibition . The target compound can serve as a core scaffold for parallel library synthesis, with the isopropoxy group providing a metabolic soft spot for oxidative metabolism studies and the furan ring offering a vector for additional substitution to probe kinase hinge-region interactions.

Fragment-to-Lead Growth Starting Point for NAD+ Metabolism Targets

As a lead-like compound (MW 337.4) with five hydrogen-bond acceptors and a rigid aromatic core, the target molecule is poised for structure-based fragment growth [2]. Co-crystal structures of related nicotinamide derivatives bound to NAMPT (e.g., PDB 4WQ6) reveal that extended heteroaryl tails occupy the enzyme's hydrophobic tunnel, while the nicotinamide moiety engages the catalytic site. The target compound's furan-pyridine tail provides a crystallographically validated vector for optimizing tunnel occupancy, making it an ideal starting point for iterative structure-guided design cycles.

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.